molecular formula C6H11ClOS B13615066 1-Chloro-4-(ethylsulfanyl)butan-2-one

1-Chloro-4-(ethylsulfanyl)butan-2-one

Cat. No.: B13615066
M. Wt: 166.67 g/mol
InChI Key: MHNRTQQJWKLEOC-UHFFFAOYSA-N
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Description

2-Butanone, 1-chloro-4-(ethylthio)- is an organic compound with the molecular formula C6H11ClOS It is a derivative of butanone, where the hydrogen atoms at the 1 and 4 positions are replaced by a chlorine atom and an ethylthio group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanone, 1-chloro-4-(ethylthio)- typically involves the chlorination of 2-butanone followed by the introduction of an ethylthio group. One common method is the reaction of 2-butanone with thionyl chloride (SOCl2) to form 1-chloro-2-butanone. This intermediate is then reacted with ethanethiol (C2H5SH) in the presence of a base such as sodium hydroxide (NaOH) to yield 2-Butanone, 1-chloro-4-(ethylthio)- .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Butanone, 1-chloro-4-(ethylthio)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Butanone, 1-chloro-4-(ethylthio)- has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butanone, 1-chloro-4-(ethylthio)- involves its interaction with various molecular targets. The chlorine and ethylthio groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s reactivity is influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the ethylthio group .

Comparison with Similar Compounds

Similar Compounds

    2-Butanone, 1-chloro-4-(methylthio)-: Similar structure but with a methylthio group instead of an ethylthio group.

    2-Butanone, 1-chloro-4-(phenylthio)-: Contains a phenylthio group instead of an ethylthio group.

    2-Butanone, 1-chloro-4-(propylthio)-: Features a propylthio group in place of the ethylthio group.

Uniqueness

2-Butanone, 1-chloro-4-(ethylthio)- is unique due to the specific combination of the chlorine and ethylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biological Activity

1-Chloro-4-(ethylsulfanyl)butan-2-one (CAS No. 54487-64-8) is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C7H13ClOS
Molecular Weight 178.69 g/mol
CAS Number 54487-64-8

The compound features a chloro group, an ethyl sulfanyl group, and a ketone functional group, which contribute to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Alkylation of Butan-2-one : The reaction of butan-2-one with ethyl mercaptan followed by chlorination.
  • Substitution Reactions : Utilizing nucleophilic substitution to introduce the ethyl sulfanyl group onto a chloroalkane precursor.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study assessed the compound's efficacy against various bacterial strains, revealing that it inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. The compound was tested against several cancer cell lines, including breast and prostate cancer cells. Results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects may involve:

  • Formation of Reactive Intermediates : The chloro group can undergo nucleophilic attack, leading to the formation of reactive intermediates that may interact with cellular macromolecules.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial growth or cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy Study : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial activity.
  • Cancer Cell Line Study : A study involving MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines demonstrated that treatment with the compound at concentrations ranging from 10 µM to 50 µM resulted in significant cell death compared to control groups. Flow cytometry analysis confirmed increased apoptosis rates in treated cells .

Properties

Molecular Formula

C6H11ClOS

Molecular Weight

166.67 g/mol

IUPAC Name

1-chloro-4-ethylsulfanylbutan-2-one

InChI

InChI=1S/C6H11ClOS/c1-2-9-4-3-6(8)5-7/h2-5H2,1H3

InChI Key

MHNRTQQJWKLEOC-UHFFFAOYSA-N

Canonical SMILES

CCSCCC(=O)CCl

Origin of Product

United States

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